molecular formula C11H9F3N2S B2591155 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole CAS No. 338750-29-1

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole

Cat. No.: B2591155
CAS No.: 338750-29-1
M. Wt: 258.26
InChI Key: YYTIKIUDKMBJKP-UHFFFAOYSA-N
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Description

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole is an organic compound that features a benzimidazole core substituted with a trifluorobutenyl group and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole typically involves the reaction of 1H-1,3-benzimidazole with a suitable trifluorobutenyl sulfide precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzimidazole is reacted with a trifluorobutenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluorobutenyl group can be reduced to form the corresponding saturated alkyl group.

    Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyridine-3-carboxylic acid
  • N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Uniqueness

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole is unique due to its benzimidazole core, which imparts specific electronic and steric properties. The trifluorobutenyl group enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-7(10(13)14)5-6-17-11-15-8-3-1-2-4-9(8)16-11/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTIKIUDKMBJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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